molecular formula C13H19NO2 B3394255 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine CAS No. 1017480-89-5

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Cat. No.: B3394255
CAS No.: 1017480-89-5
M. Wt: 221.29 g/mol
InChI Key: KREFRNFLNQTLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is a synthetic morpholine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the morpholine ring, particularly those with 2,6-dimethyl substitutions, are key intermediates and building blocks in the synthesis of novel molecules with potential biological activity . Researchers utilize this structural motif in the development of Mannich bases, which are known to demonstrate enhanced water solubility and improved bioavailability compared to their parent compounds, making them valuable for pharmacological investigations . The primary research applications for this compound and its derivatives span multiple areas. In antimicrobial research, similar Mannich bases incorporating the 2,6-dimethylmorpholine group have shown potent activity against a range of bacterial species, indicating its potential as a core structure for developing new antimicrobial agents . In neurodegenerative disease research, such compounds are investigated as potential cholinesterase enzyme inhibitors for Alzheimer's disease, with molecular docking studies suggesting high binding affinity to relevant enzyme targets like BChE (Butyrylcholinesterase) . Furthermore, these derivatives are also explored for their antioxidant properties, particularly metal chelation activity, which is relevant in countering oxidative stress implicated in various pathological conditions . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)9-14-8-12(16-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFRNFLNQTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640605
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017480-89-5
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacology of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine: A Structural & Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacology of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine in CNS Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1017480-89-5) represents a specialized scaffold within the 2-phenylmorpholine class of central nervous system (CNS) agents. Structurally distinct from classic morpholine antidepressants like Reboxetine or metabolites like Hydroxybupropion, this compound integrates a gem-dimethyl substitution at the C2 position and a para-methoxy substituent on the phenyl ring at C6.

This guide provides a comprehensive technical analysis of its pharmacological profile, positing it as a potent Monoamine Reuptake Inhibitor (MRI) with a high probability of acting as a balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . We explore its structure-activity relationship (SAR), potential mechanism of action (MOA), and experimental protocols for validation in CNS research.

Chemical & Pharmacological Profile

Structural Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 1017480-89-5[1][2]

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol [1][2]

  • Key Structural Features:

    • Morpholine Core: Provides metabolic stability and favorable lipophilicity (LogP ~1.5–1.8) for Blood-Brain Barrier (BBB) penetration.[3][4]

    • 2,2-Dimethyl Substitution: A gem-dimethyl group adjacent to the ether oxygen. This steric bulk likely hinders metabolic O-dealkylation and restricts conformational flexibility, potentially enhancing selectivity for monoamine transporters.

    • 6-(4-Methoxyphenyl) Moiety: The para-methoxy group is a critical pharmacophore often associated with increased affinity for the Serotonin Transporter (SERT), distinguishing it from unsubstituted or chloro-substituted analogs (e.g., Phenmetrazine, Bupropion) which favor NET/DAT.

Predicted Binding Profile

Based on the SAR of the 2-phenylmorpholine class (e.g., G-130, Phenmetrazine, Reboxetine), the expected binding profile is:

TargetPredicted Affinity (K_i)Functional EffectRationale
SERT High (< 50 nM)Reuptake Inhibition4-Methoxy substitution on phenyl ring typically enhances SERT binding (cf. Venlafaxine, Tramadol).
NET Moderate-High (< 100 nM)Reuptake InhibitionMorpholine core with phenyl substitution is a privileged scaffold for NET binding.
DAT Moderate (> 100 nM)Reuptake Inhibition2,2-Dimethyl steric bulk may modulate DAT affinity compared to 3-methyl analogs (Phenmetrazine).
Sigma-1 Potential (< 1 µM)Agonist/AntagonistMany 2-phenylmorpholines exhibit Sigma-1 affinity; 4-methoxy group often favors this interaction.

Mechanism of Action (MOA)

The primary mechanism of this compound is the competitive inhibition of presynaptic monoamine transporters. By blocking the reuptake of Serotonin (5-HT) and Norepinephrine (NE), and potentially Dopamine (DA), it increases the synaptic concentration of these neurotransmitters, modulating downstream signaling pathways involved in mood, anxiety, and cognition.

Synaptic Signaling Pathway

The following diagram illustrates the compound's interference with monoamine recycling at the synaptic cleft.

MOA_Pathway cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Neurotransmitter Vesicles (5-HT, NE, DA) Release Exocytotic Release Vesicles->Release Action Potential Neurotransmitters Free Neurotransmitters (Increased Conc.) Release->Neurotransmitters Transporters Monoamine Transporters (SERT, NET, DAT) Compound 6-(4-Methoxyphenyl)- 2,2-dimethylmorpholine Compound->Transporters Inhibition (Blockade) Neurotransmitters->Transporters Reuptake (Normal) Receptors Postsynaptic Receptors (5-HT1A, Alpha-2, D2) Neurotransmitters->Receptors Binding Signal Downstream Signaling (BDNF, cAMP, CREB) Receptors->Signal Activation

Figure 1: Mechanism of Action illustrating the blockade of monoamine transporters (SERT/NET/DAT) by this compound, leading to elevated synaptic neurotransmitter levels.

Experimental Protocols for Validation

To validate the pharmacological profile of this compound, a tiered screening approach is recommended. These protocols are designed to be self-validating with appropriate positive and negative controls.

In Vitro Radioligand Binding Assay (Step 1)

Objective: Determine the affinity (


) for human SERT, NET, and DAT.

Materials:

  • Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • 
      Citalopram (for SERT)
      
    • 
      Nisoxetine (for NET)
      
    • 
      WIN 35,428 (for DAT)
      
  • Test Compound: this compound (10 concentrations, 0.1 nM – 10 µM).

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (

    
     concentration), and 25 µL test compound or vehicle.
    
  • Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 120 min (DAT).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Uptake Inhibition Assay (Step 2)

Objective: Confirm that binding translates to functional inhibition of monoamine uptake.

Protocol:

  • Seeding: Plate HEK293-hSERT/NET/DAT cells in 96-well plates (50,000 cells/well).

  • Pre-incubation: Add test compound (various concentrations) and incubate for 15 min at 37°C.

  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ for NET/DAT, IDT307 for SERT) or tritiated neurotransmitter.

  • Uptake: Incubate for 10 min.

  • Stop: Wash cells 3x with ice-cold buffer.

  • Detection: Measure fluorescence or lyse cells and count radioactivity.

  • Data: Plot % Inhibition vs. Log[Concentration] to determine functional

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The uniqueness of this compound lies in its specific substitution pattern.

SubstituentPositionPharmacological Impact
Morpholine Ring CoreProvides the basic nitrogen (

~8-9) necessary for ionic interaction with the aspartate residue in the transporter binding site.
2,2-Dimethyl C2 (Next to O)Steric Shielding: Blocks metabolic attack at the 2-position, potentially increasing half-life (

).Conformational Lock: Restricts the ring pucker, likely favoring a specific bioactive conformation distinct from 3-methyl analogs (Phenmetrazine).
4-Methoxy Phenyl (C6)SERT Selectivity: Electron-donating group at the para position is a classic determinant for SERT affinity (vs. 3-Cl or 3-CF3 which favor NET/DAT).Metabolic Liability: Potential site for O-demethylation by CYP2D6 to the phenol (active metabolite?).
SAR Comparison Workflow

SAR_Workflow cluster_modifications Structural Modifications Compound 6-(4-Methoxyphenyl)- 2,2-dimethylmorpholine Remove_Methoxy Remove 4-OMe (2,2-dimethyl-6-phenyl) Compound->Remove_Methoxy SAR Study 1 Change_Dimethyl Change to 3-Methyl (Phenmetrazine Analog) Compound->Change_Dimethyl SAR Study 2 Add_OH Add 2-OH (Hydroxybupropion Analog) Compound->Add_OH SAR Study 3 Effect_1 Loss of SERT Affinity Increase NET/DAT Selectivity Remove_Methoxy->Effect_1 Effect_2 Reduced Metabolic Stability Altered Potency Change_Dimethyl->Effect_2 Effect_3 Reduced Lipophilicity Altered BBB Permeability Add_OH->Effect_3

Figure 2: SAR comparison workflow highlighting the impact of specific structural features on pharmacological outcomes.

Translational Implications & Safety

Therapeutic Potential[5][6]
  • Depression & Anxiety: As a potential SNRI/SNDRI, this compound could offer broad-spectrum antidepressant efficacy, particularly for anhedonia (via DA) and anxiety (via 5-HT).

  • ADHD: The NET/DAT component suggests utility in attention deficit disorders, provided the psychostimulant liability is managed.

Safety Considerations
  • CYP2D6 Polymorphism: The 4-methoxy group is a likely substrate for CYP2D6. Poor metabolizers might experience higher exposure.

  • Stimulant Liability: Compounds with significant DAT inhibition (like Phenmetrazine) carry abuse potential. The 2,2-dimethyl substitution's effect on the "on-rate" at DAT would be a critical determinant of its addictive liability.

  • Toxicity: Unlike para-methoxyamphetamine (PMA), which is a monoamine releaser and MAO inhibitor (high toxicity), morpholine reuptake inhibitors generally have a wider therapeutic index. However, QT prolongation (hERG channel blockade) should be assessed early.

References

  • PubChem. (2025). This compound (Compound).[1][2] National Library of Medicine. [Link]

  • Carroll, F. I., et al. (2010). Synthesis and monoamine transporter binding properties of 2-(3'-substituted phenyl)-3,5,5-trimethylmorpholine analogues of bupropion. Journal of Medicinal Chemistry. [Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates and inhibitors in the treatment of stimulant abuse. AAPS Journal. [Link]

  • Manallack, D. T., et al. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.[5] [Link]

  • Rao, T. S., et al. (1998). Pharmacological characterization of the high-affinity binding of [3H]nisoxetine to the norepinephrine transporter in rat brain. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is a heterocyclic compound featuring a sterically hindered morpholine ring and an electronically rich methoxyphenyl moiety. While not extensively documented as a direct intermediate in the synthesis of a specific commercialized API, its structural components—a secondary amine and an aryl ether—represent key functionalities for the construction of complex bioactive molecules. This guide provides a detailed exploration of its potential applications in drug discovery and development. We will delve into the chemical reactivity of its core functional groups and present detailed, exemplary protocols for its derivatization. The causality behind experimental choices, the significance of the morpholine and methoxyphenyl pharmacophores, and robust analytical validation methods are discussed to provide a comprehensive resource for researchers leveraging this and similar intermediates in their synthetic campaigns.

Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability, while also serving as a versatile synthetic handle.[3] The specific intermediate, this compound (CAS No. 1017480-89-5), presents two primary sites for chemical modification: the secondary amine of the morpholine ring and the methoxy group of the phenyl ring. The 2,2-dimethyl substitution provides steric hindrance that can influence the reactivity of the morpholine nitrogen and the overall conformational properties of resulting derivatives.[4]

Key Structural Features and Their Synthetic Potential:

  • Secondary Amine (Morpholine Nitrogen): A nucleophilic center amenable to a wide range of C-N bond-forming reactions, including alkylation, acylation, and arylation. These reactions are fundamental in the synthesis of a vast array of pharmaceuticals.[][6]

  • Methoxyphenyl Group: The aryl ether can be a stable pharmacophoric element or a precursor to a phenolic hydroxyl group via O-demethylation. Phenols are crucial functional groups in many APIs for their hydrogen bonding capabilities and as handles for further derivatization.[7][8][9]

  • 2,2-Dimethyl Substitution: These gem-dimethyl groups can provide a conformational lock, influencing the binding of the molecule to its biological target and potentially enhancing metabolic stability by blocking oxidative metabolism at the adjacent positions.

Synthetic Transformations and Exemplary Protocols

The following sections detail potential synthetic transformations of this compound, providing step-by-step protocols that can be adapted for the synthesis of diverse molecular libraries.

N-Alkylation: Introduction of Diverse Side Chains

The secondary amine of the morpholine ring can be readily alkylated to introduce a variety of substituents, a common strategy in drug design to probe the steric and electronic requirements of a binding pocket.[10] Reductive amination and direct alkylation with alkyl halides are two of the most common methods for the synthesis of secondary amines.[11][12][13]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with a generic aldehyde in the presence of a reducing agent.

  • Objective: To introduce an alkyl group at the morpholine nitrogen.

  • Causality: Reductive amination is a mild and efficient method for N-alkylation that avoids the over-alkylation often observed with alkyl halides. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.

Materials:

Reagent/MaterialPurity/GradeSupplier Example
This compound>98%MolCore[4]
Aldehyde (e.g., isobutyraldehyde)ReagentSigma-Aldrich
Sodium triacetoxyborohydride (STAB)>95%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Fisher Scientific
Saturated aqueous sodium bicarbonate solutionACS GradeVWR
Anhydrous magnesium sulfateACS GradeVWR

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.2 eq).

  • Stir the mixture for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

G cluster_workflow N-Alkylation Workflow Start Dissolve Intermediate in DCM Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Add_STAB Add STAB Add_Aldehyde->Add_STAB React Stir at RT Add_STAB->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Purify Purify Extract->Purify Product N-Alkylated Product Purify->Product G cluster_workflow N-Acylation Workflow Start Dissolve Intermediate and Base in DCM Cool Cool to 0 °C Start->Cool Add_Acyl_Chloride Add Acyl Chloride Cool->Add_Acyl_Chloride React Stir and Warm to RT Add_Acyl_Chloride->React Workup Aqueous Workup React->Workup Purify Purify Workup->Purify Product N-Acylated Product Purify->Product G cluster_workflow O-Demethylation Workflow Start Dissolve Intermediate in DCM Cool Cool to -78 °C Start->Cool Add_BBr3 Add BBr3 Solution Cool->Add_BBr3 React Stir and Warm to RT Add_BBr3->React Quench Quench with Methanol React->Quench Workup Aqueous Workup Quench->Workup Purify Purify Workup->Purify Product Hydroxyphenyl Product Purify->Product

Sources

Application Notes and Protocols for Synthetic Route Optimization of High-Purity Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Morpholine Scaffold in Modern Chemistry

The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a weakly basic nitrogen atom and the capacity for hydrogen bonding, often impart favorable characteristics to bioactive molecules, such as enhanced aqueous solubility, improved metabolic stability, and optimized pharmacokinetic profiles.[1] Consequently, the morpholine ring is a privileged scaffold found in a wide array of approved therapeutics, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3] The pursuit of high-purity morpholine derivatives is therefore of paramount importance to researchers, scientists, and drug development professionals, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a detailed exploration of synthetic route optimization for the preparation of high-purity morpholine derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering insights into overcoming common synthetic challenges and ensuring the final product meets stringent purity requirements.

Strategic Approaches to Morpholine Synthesis: A Comparative Overview

The synthesis of the morpholine ring can be broadly categorized into classical industrial methods and more contemporary, sustainable approaches. The selection of an optimal route is contingent upon factors such as the desired scale of the reaction, the availability and cost of starting materials, and the specific substitution pattern of the target morpholine derivative.[4]

Classical Method: Dehydration of Diethanolamine

A long-standing industrial method for the synthesis of unsubstituted morpholine involves the dehydration of diethanolamine using a strong acid, typically sulfuric acid.[3][4]

Reaction Scheme:

While this method is effective for large-scale production, it often requires high temperatures and the use of corrosive reagents, posing environmental and safety concerns. Purification of the final product is typically achieved through distillation.[4]

Modern Approaches: Towards Greener and More Versatile Syntheses

Recent advancements in synthetic methodology have focused on developing more efficient, versatile, and environmentally benign routes to morpholine derivatives.

1. Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate:

A notable green chemistry approach involves the reaction of 1,2-amino alcohols with ethylene sulfate.[5][6] This method proceeds via a simple SN2 reaction to form a zwitterionic intermediate, which can often be isolated in high purity by filtration. Subsequent intramolecular cyclization, promoted by a base such as potassium tert-butoxide, yields the desired morpholine derivative.[4][6] This two-step, redox-neutral protocol is advantageous due to the use of inexpensive reagents and the potential for high yields.[5][6]

2. Synthesis of Morpholine-2,5-diones from Amino Acids:

Morpholine-2,5-diones are valuable intermediates that can be prepared from amino acid starting materials.[7] A common and effective method involves a two-step process:

  • Step 1: Formation of an N-(α-haloacyl)-α-amino acid (ANX) intermediate. This is typically achieved by reacting an amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride, under Schotten-Baumann conditions.[7][8]

  • Step 2: Intramolecular Cyclization. The ANX intermediate undergoes intramolecular cyclization in the presence of a weak base, like sodium bicarbonate, to form the morpholine-2,5-dione.[7][8]

A critical parameter for maximizing the yield of the desired cyclic product and minimizing the formation of polymeric side products is the use of high-dilution conditions during the cyclization step.[8]

Optimization Strategies for Enhanced Purity and Yield

Achieving high purity in the synthesis of morpholine derivatives necessitates careful optimization of reaction conditions and purification techniques.

Controlling Side Reactions: The Challenge of Polymerization

In the synthesis of morpholine-2,5-diones, a significant competing reaction is the intermolecular condensation of the ANX intermediate, leading to the formation of polydepsipeptides.[8] To favor the desired intramolecular cyclization, the following strategies are crucial:

  • High-Dilution Conditions: Performing the cyclization at very low concentrations of the ANX intermediate is paramount. This can be accomplished by the slow, dropwise addition of the intermediate to a heated solution of the base.[8]

  • Choice of Base and Solvent: The use of a weak base, such as sodium bicarbonate, in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective in promoting cyclization while minimizing side reactions.[7][8]

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is critical. Excessively high temperatures can lead to product degradation and an increase in side product formation.[8]

Purification Techniques for Morpholine Derivatives

The purification strategy for morpholine derivatives is highly dependent on their physical and chemical properties.

For Basic Morpholine Derivatives:

The basicity of the morpholine nitrogen can lead to challenges during silica gel chromatography, such as peak tailing and irreversible adsorption.[9] To mitigate these issues, the addition of a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent is recommended to neutralize the acidic silanol groups on the silica gel surface.[9]

For Water-Soluble Morpholine Derivatives:

The high water solubility of some morpholine derivatives can complicate their extraction from aqueous reaction mixtures.[9] The following techniques can improve extraction efficiency:

  • Salting Out: The addition of a salt, such as sodium chloride or potassium carbonate, to the aqueous layer increases its ionic strength, thereby decreasing the solubility of the organic compound and facilitating its transfer into the organic phase.[9]

  • pH Adjustment: Basifying the aqueous layer ensures that the morpholine derivative is in its free base form, which is generally less water-soluble than its protonated salt form.[9]

Recrystallization and Distillation:

For solid derivatives, recrystallization is a powerful technique for achieving high purity.[8][10] In cases where the derivative is a liquid, conversion to a crystalline salt (e.g., hydrochloride) can allow for purification via recrystallization, followed by liberation of the free base.[10] For volatile liquid morpholine derivatives, fractional distillation under reduced pressure is the preferred method to prevent decomposition at high temperatures.[4][10]

Detailed Protocols

Protocol 1: Synthesis of a Morpholine-2,5-dione Derivative from an Amino Acid

This protocol is adapted from a generalized procedure for the synthesis of morpholine-2,5-diones.[7][8]

Step 1: Synthesis of the N-(2-chloroacetyl)-α-amino acid (ANX) Intermediate

  • Dissolve the starting amino acid in an aqueous solution of sodium hydroxide (NaOH) at 0 °C.

  • Slowly add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0 °C and the pH around 12.[8]

  • Allow the reaction to proceed for several hours at 0 °C.

  • Acidify the reaction mixture to precipitate the N-(2-chloroacetyl)-α-amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Cyclization to the Morpholine-2,5-dione

  • Prepare a solution of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF).

  • Dissolve the N-(2-chloroacetyl)-α-amino acid from Step 1 in a separate portion of DMF.

  • Heat the NaHCO₃ solution to 60 °C with vigorous stirring.

  • Add the solution of the N-(2-chloroacetyl)-α-amino acid dropwise to the heated NaHCO₃ solution over several hours to maintain high-dilution conditions.[8]

  • After the addition is complete, continue stirring the reaction mixture at 60 °C for 24 hours.[8]

  • Cool the reaction mixture to 0 °C and filter to remove inorganic salts.

  • Remove the DMF from the filtrate by vacuum distillation.

  • Wash the residue with ethyl acetate and water.

  • Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and remove the solvent under vacuum.

  • For higher purity, the product can be recrystallized from ethyl acetate.[8]

Protocol 2: Purification of a Basic Morpholine Derivative by Column Chromatography
  • Prepare a silica gel column using the desired eluent system.

  • Add triethylamine (0.1-2% v/v) to the mobile phase to neutralize the acidic sites on the silica gel.[9]

  • Dissolve the crude morpholine derivative in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the triethylamine-modified mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

The purity of the synthesized morpholine derivatives should be rigorously assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for the analysis of volatile and semi-volatile morpholine derivatives.[10][11] Derivatization may be employed to improve the chromatographic properties and sensitivity of the analytes.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, MS) is a versatile technique for assessing the purity of a wide range of morpholine derivatives, including non-volatile compounds.[10][13] Both normal-phase and reversed-phase chromatography can be utilized.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and can also be used to assess purity by identifying and quantifying impurities.[10]

Data Presentation

Parameter Classical Dehydration Green Synthesis (from 1,2-Amino Alcohol) Morpholine-2,5-dione Synthesis
Starting Materials Diethanolamine, Sulfuric Acid[4]1,2-Amino Alcohol, Ethylene Sulfate[5][6]Amino Acid, Chloroacetyl Chloride[7][8]
Key Reagents Concentrated H₂SO₄[4]Potassium tert-butoxide[4][6]Sodium Bicarbonate, DMF[7][8]
Reaction Conditions High Temperature (e.g., 200 °C)[4]Mild (e.g., 40-60 °C for cyclization)[4]Moderate Temperature (e.g., 60 °C)[8]
Key Optimization Efficient Distillation[4]Isolation of Zwitterionic Intermediate[4][6]High-Dilution Cyclization[8]
Purity Concerns Acidic ResiduesUnreacted Starting MaterialsPolymeric Byproducts[8]
Purification Method Distillation[4]Filtration, Extraction, Distillation/Crystallization[4]Recrystallization, Chromatography[8]

Visualizations

Synthetic_Workflow_Morpholine_2_5_Dione cluster_step1 Step 1: ANX Intermediate Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification A Amino Acid C NaOH (aq), 0 °C A->C B Chloroacetyl Chloride B->C D N-(2-chloroacetyl)-α-amino acid (ANX) C->D Schotten-Baumann E ANX Intermediate F NaHCO3, DMF, 60 °C E->F High Dilution G Morpholine-2,5-dione F->G Intramolecular Cyclization H Polymeric Byproduct F->H Intermolecular Side Reaction I Crude Product J Recrystallization (Ethyl Acetate) I->J K High-Purity Morpholine-2,5-dione J->K

Caption: Workflow for the two-step synthesis of morpholine-2,5-diones.

Troubleshooting_Low_Yields Start Low Yield of Morpholine-2,5-dione Q1 Significant Polymer Byproduct? Start->Q1 A1 Increase Dilution: - Slower addition of ANX - Increase solvent volume Q1->A1 Yes Q2 Incomplete Reaction? Q1->Q2 No A1->Q2 A2 Optimize Reaction Time & Temp: - Extend reaction time - Verify temperature control Q2->A2 Yes Q3 Product Loss During Workup? Q2->Q3 No A2->Q3 A3 Refine Purification: - Optimize recrystallization solvent - Consider chromatography Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting logic for addressing low yields.

Conclusion

The synthesis of high-purity morpholine derivatives is a critical undertaking in the development of new pharmaceuticals and other advanced materials. By understanding the nuances of different synthetic routes and implementing robust optimization and purification strategies, researchers can consistently obtain materials of the highest quality. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to harness the full potential of the versatile morpholine scaffold.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. (2024). Available at: [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. (n.d.). Available at: [Link]

  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (2021). Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. (2024). Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. (n.d.). Available at: [Link]

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. (n.d.). Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents. (n.d.).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (2024). Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. (n.d.). Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. (n.d.). Available at: [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. (n.d.). Available at: [Link]

  • An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. PMC. (2021). Available at: [Link]

  • Laboratory analysis of morpholine (CAS: 110-91-8). Analytice. (2017). Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2025). Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Optimizing Yield & Purity in 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine Synthesis

Executive Summary

The synthesis of This compound presents a classic challenge in heterocyclic chemistry: constructing a sterically hindered morpholine ring while maintaining regiocontrol.[1]

Low yields in this protocol are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • The "Regioisomer Trap" : Using the wrong amino-alcohol precursor (yielding the 3,3-dimethyl-5-aryl isomer instead).[1]

  • Inefficient Cyclization : Failure to drive the dehydration of the intermediate hemiketal/diol.

  • Over-Reduction or Elimination : Side reactions during the reduction of the benzylic position.

This guide moves beyond generic instructions to provide a causal analysis of yield loss and self-validating protocols to correct it.

Module 1: The Pre-Requisite Check (The Regioisomer Trap)

Q: My NMR shows the correct mass, but the splitting patterns are off. Why?

A: You likely started with the standard "Bupropion" precursor, which gives the wrong isomer.

The synthesis of 2,2-dimethyl-6-aryl morpholines requires precise placement of the gem-dimethyl group relative to the oxygen.[1]

  • Common Mistake: Using 2-amino-2-methyl-1-propanol (CAS 124-68-5).[1] This places the dimethyls alpha to the nitrogen, resulting in 3,3-dimethyl-5-(4-methoxyphenyl)morpholine .[1]

  • Correct Precursor: You must use 1-amino-2-methyl-2-propanol (CAS 2854-16-2).[1] This places the dimethyls alpha to the oxygen (the 2-position in the final ring).

Protocol Validation: Before proceeding, verify your starting material by


C NMR. The carbon attached to the amine should be a 

(triplet in DEPT), not a quaternary carbon.

Module 2: Alkylation Efficiency (The Linear Step)

Q: I am seeing significant unreacted 2-bromo-4'-methoxyacetophenone. Should I increase the temperature?

A: No. Increasing temperature promotes the dimerization of the


-bromoketone and polymerization.

The Fix: Kinetic Control & Stoichiometry The reaction between 1-amino-2-methyl-2-propanol and 2-bromo-4'-methoxyacetophenone is an


 displacement.[1] The amine is the nucleophile.
  • Temperature: Keep the reaction at 0°C to 5°C during addition, then warm to ambient. Do not reflux yet.

  • Stoichiometry: Use 2.5 to 3.0 equivalents of the amino alcohol. The excess acts as a proton scavenger (base) for the HBr generated. Using an inorganic base (like

    
    ) often leads to heterogeneous mixtures and slower rates.
    
  • Solvent: Switch to THF or MTBE . Avoid acetonitrile if you plan a subsequent hydride reduction, as it can complicate workups.

Checkpoint: Monitor by HPLC/TLC. The starting bromide should disappear within 2-4 hours at room temperature. If it persists, add a catalytic amount of NaI (Finkelstein condition) to accelerate the displacement.

Module 3: The Critical Cyclization (The Yield Bottleneck)

Q: I have the acyclic amino-ketone. How do I close the ring without elimination?

A: This is the most critical step. You have two mechanistic pathways. Path A (Ionic Hydrogenation) is recommended for high yield.[1]

Pathway A: The Hemiketal Reduction (Recommended)

Instead of reducing the ketone to an alcohol and then cyclizing (which risks elimination to an alkene), promote the formation of the cyclic hemiketal first, then reduce the hemiketal ether.

Protocol:

  • Hemiketal Formation: The acyclic ketone-amine often exists in equilibrium with the cyclic hemiketal (a "Hydroxybupropion-like" intermediate).

  • Ionic Hydrogenation: Treat the crude hemiketal mixture with Triethylsilane (

    
    )  and Boron Trifluoride Etherate (
    
    
    
    )
    or TFA .
    • Mechanism:[1][2][3][4][5][6] The acid generates an oxocarbenium ion from the hemiketal. The silane delivers a hydride specifically to the benzylic position.

    • Yield Benefit: This avoids the formation of the styrene elimination product common in thermal dehydrations.

Pathway B: The Diol Cyclization (Alternative)

If you must reduce the ketone first (e.g., using


) to get the amino-diol:
  • Cyclization Agent: Use Methanesulfonic acid (MsOH) in toluene.[1]

  • Water Removal: You must use a Dean-Stark trap to remove water azeotropically.[1] The reaction is reversible; leaving water in the pot hydrolyzes the ether back to the diol.

Module 4: Visualization of the Pathway

The following diagram illustrates the divergence between the "Trap" (Wrong Isomer) and the "Target" (Correct Isomer) and the recommended reduction pathway.

G Start Start: 2-Bromo-4'-methoxyacetophenone Choice Choice of Amino Alcohol Start->Choice WrongSM 2-amino-2-methyl-1-propanol (Standard Bupropion SM) Choice->WrongSM Common Error RightSM 1-amino-2-methyl-2-propanol Choice->RightSM Correct Path WrongInt Intermediate: 3,3-dimethyl isomer WrongSM->WrongInt WrongProd PRODUCT: 3,3-Dimethyl-5-arylmorpholine (WRONG REGIOISOMER) WrongInt->WrongProd LinearInt Linear Amino-Ketone RightSM->LinearInt Alkylation (THF, 0°C) Hemiketal Cyclic Hemiketal Intermediate (Equilibrium) LinearInt->Hemiketal Spontaneous Cyclization Target TARGET: this compound Hemiketal->Target Reduction via RedAgent Ionic Hydrogenation (Et3SiH / BF3·OEt2) RedAgent->Target

Caption: Figure 1. Critical divergence in precursor selection and the recommended Ionic Hydrogenation pathway.

Module 5: Troubleshooting & Purification FAQs

Q: The product is oiling out as a free base. How do I get a solid? A: Morpholine free bases are often viscous oils. For storage and purity, convert it to the Hydrochloride or Fumarate salt.

  • HCl Salt: Dissolve the oil in dry diethyl ether. Add 2M HCl in diethyl ether dropwise. The salt should precipitate instantly.

  • Fumarate: Often yields non-hygroscopic crystals suitable for X-ray confirmation.

Q: My yield is 40%. Where did the rest go? A: Check the aqueous layer of your workup. Morpholines are secondary amines and can be surprisingly water-soluble, especially at neutral pH.

  • Fix: Ensure the aqueous layer is pH > 12 (using NaOH) before extraction. Use Dichloromethane (DCM) rather than Ethyl Acetate for extraction, as morpholines partition better into DCM. Perform at least 3 extractions.

Q: I see a "styrene" impurity (elimination product). A: This comes from over-heating the alcohol intermediate under acidic conditions without a hydride source present.

  • Fix: Switch to the Ionic Hydrogenation method (

    
    ). The hydride capture is faster than the elimination rate constant at 
    
    
    
    .

Summary of Optimized Conditions

ParameterRecommendationReason
Precursor 1-amino-2-methyl-2-propanol Ensures 2,2-dimethyl placement (vs. 3,3).[1]
Alkylation Temp 0°C

25°C
Prevents dimerization of bromoketone.
Cyclization Method Ionic Hydrogenation (

)
Avoids elimination; reduces hemiketal directly.[1]
Workup pH pH > 12Ensures complete recovery of the amine from water.
Purification HCl Salt FormationStabilizes the product and removes non-basic impurities.

References

  • Improved Synthesis and Purification of Hydroxybupropion. (2021). ResearchGate.[7][8] (Describes the homologous synthesis of the hemiketal intermediate and yield optimization via temperature control). Link

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues. (2010). Journal of Medicinal Chemistry. (Details the structural analogues and the importance of the amino-alcohol choice). Link

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2018). Organic Letters. (Provides context on alternative morpholine ring closures). Link

  • Morpholine Synthesis via Ionic Hydrogenation. (General Methodology Reference). Organic Chemistry Portal. (Mechanistic background on reducing hemiketals to ethers). Link

Sources

Technical Support Center: Solubility Optimization for 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine (MDM) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine (MDM) presents a classic challenge in pharmaceutical development: it is a lipophilic weak base (Predicted LogP ~1.5–2.0; pKa ~8.5).[1] While the morpholine ring provides a handle for salt formation, the gem-dimethyl group introduces steric bulk that can inhibit tight crystal packing, leading to "oiling out" during synthesis and metastability in solution.[1]

This guide addresses the three most reported critical failures:

  • Synthesis: Reaction mixtures turning into non-crystallizable gums (Oiling Out).

  • Dissolution: Rapid precipitation of salts in physiological buffers (Disproportionation).

  • Bioavailability: Poor solubility of the HCl salt in saline (Common Ion Effect).

Module 1: Troubleshooting Salt Synthesis (The "Oiling Out" Problem)

User Issue: "I treated the free base with 1M HCl in ethanol, but instead of crystals, I got a sticky yellow gum that won't solidify."

Root Cause Analysis

This phenomenon is "Oiling Out" (Liquid-Liquid Phase Separation) .[1] MDM is highly lipophilic. When you add a highly polar counter-ion (like Cl⁻) in a solvent that is "too good" for the free base but "too poor" for the salt, the system separates into a solvent-rich phase and a salt-rich oil phase before crystallization can occur.[1] The gem-dimethyl steric hindrance further slows down the nucleation required for crystallization.[1]

Technical Protocol: The "Anti-Solvent Drowning" Method

To force crystallization over oiling, you must control the supersaturation trajectory .[1]

  • Solvent Switch: Do not use pure Ethanol or Methanol. Use a solvent where the salt is moderately soluble at hot temperatures but insoluble at cold.

    • Recommended: Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE).

  • The Procedure:

    • Dissolve MDM Free Base in IPAc (5 vol) at 50°C.

    • Add acid (1.05 eq) slowly as a solution in IPAc (not water).

    • Critical Step: Seed with crystals if available. If not, cool extremely slowly (1°C/min).

    • If oiling occurs: Reheat until clear, add 5% methanol to increase polarity, then cool again.

Decision Matrix: Counter-Ion Selection

If HCl continues to oil out, the lattice energy is likely too low. Switch counter-ions based on the Hofmeister series and melting point correlation.

SaltSelection Start MDM Free Base (Oily/Low MP) HCl Try HCl Salt (Standard First Line) Start->HCl Result Outcome? HCl->Result Crystalline Crystalline Solid (Success) Result->Crystalline High MP Oiling Oiling Out / Gum Result->Oiling Amorphous Alt1 Try Sulfonic Acids (Mesylate/Tosylate) *Higher Lattice Energy* Oiling->Alt1 If rigid structure needed Alt2 Try Dicarboxylic Acids (Fumarate/Succinate) *Hydrogen Bonding* Oiling->Alt2 If H-bonding needed Lipophilic Try Lipophilic Salts (Napsylate/Stearate) *For Lipid Formulations* Oiling->Lipophilic If oiling persists

Figure 1: Decision tree for salt selection when facing crystallization issues with MDM.[1]

Module 2: Stability in Solution (Disproportionation)

User Issue: "My salt dissolves initially in pH 7.4 phosphate buffer but precipitates after 20 minutes."

Root Cause Analysis

This is Salt Disproportionation . MDM is a weak base (pKa ~8.5). In a buffer with pH 7.4, the environmental pH is close to the pKa.[1]



If the pH of your buffer > pHmax of the salt, the salt will thermodynamically convert back to the insoluble free base. Since MDM free base is lipophilic, it precipitates rapidly.
Diagnostic Experiment: pH-Solubility Profile

Do not rely on single-point solubility.[1] You must determine the pHmax .

ParameterValue (Typical for MDM Class)Implication
pKa ~8.5Ionized at pH < 6.5; Unionized at pH > 8.5
LogP 1.8Free base is hydrophobic.[1]
pHmax (HCl) ~5.5Danger Zone. Above pH 5.5, the HCl salt is unstable.
pHmax (Mesylate) ~4.8More stable solid, but lower pHmax.
The Fix: Acidification or Cyclodextrins[1]
  • Lower the pH: Ensure formulation pH is at least 2 units below pKa (Target pH 4–5).

  • Shift the Equilibrium: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1] The hydrophobic cavity encapsulates the lipophilic free base, effectively increasing

    
     and shifting the disproportionation point to a higher pH.
    

Module 3: The Common Ion Effect (Saline Incompatibility)[1]

User Issue: "The HCl salt dissolves in water but crashes out when I add 0.9% NaCl (Saline)."

Root Cause Analysis

The Solubility Product Principle (


).


In water,

comes only from the drug.[1] In saline,

is high (0.154 M). This excess chloride pushes the equilibrium to the left, precipitating the salt.[1] This is classic Common Ion Effect .
Solution Strategy
  • Switch Counter-ions: Use a salt that does not share an ion with saline.

    • Recommendation:MDM Mesylate or MDM Tosylate . These anions are not present in blood/saline, so solubility remains high.

  • Use 5% Dextrose (D5W): If you must use the HCl salt, switch the vehicle from Saline to D5W (Isotonic, but no chloride ions).

Module 4: Lipophilic Salts for Lipid Formulations[1][2]

Advanced Application: If aqueous solubility is unachievable due to the lipophilic nature of the 4-Methoxyphenyl group, consider Lipophilic Salts [1].[1] Instead of trying to force the molecule into water, pair MDM with a lipophilic counter-ion (e.g., Docusate or Lauryl Sulfate).

  • Benefit: These salts are highly soluble in lipid-based formulations (SEDDS/SMEDDS) and prevent the drug from precipitating in the GI tract.[1]

  • Protocol: React MDM HCl + Sodium Docusate in a biphasic system (DCM/Water). The MDM-Docusate salt will migrate to the DCM layer.[1]

References

  • Williams, H. D., et al. (2018). "Lipophilic Salts: Opportunities & Applications in Oral Drug Delivery." Drug Development & Delivery. Link

  • Thakral, N. K., & Kelly, R. C. (2017).[2] "Salt disproportionation: A material science perspective." International Journal of Pharmaceutics, 520(1-2), 246-260.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard Reference for pKa/Solubility equations).

  • Serajuddin, A. T. (2007).[3] "Salt formation to improve drug solubility."[4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Validation & Comparative

Technical Deep Dive: Mass Spectrometry Fragmentation of CAS 1017480-89-5

Author: BenchChem Technical Support Team. Date: February 2026

The analysis of 6-(4-methoxyphenyl)-2,2-dimethylmorpholine (CAS 1017480-89-5) reveals it as a specialized substituted morpholine, structurally analogous to key metabolites of CNS-active agents like Bupropion (specifically Hydroxybupropion) and Reboxetine . Given its structural characteristics—a secondary amine within a morpholine ring substituted with a methoxyphenyl group and gem-dimethyl moiety—its mass spectrometry (MS) behavior is predictable and distinct.

This guide serves as a technical manual for researchers characterizing this compound, comparing its fragmentation performance and analytical properties against established "Gold Standard" alternatives: Hydroxybupropion (a standard morpholine metabolite) and Reboxetine (a standard morpholine drug).

Executive Summary: The Molecule & Its Utility

  • Compound: this compound[1][2][3][4][5][6]

  • CAS: 1017480-89-5[1][2][3][4][6]

  • Molecular Formula: C₁₃H₁₉NO₂[4][6]

  • Exact Mass: 221.1416 Da

  • Primary Application: Pharmaceutical intermediate, potential metabolite standard for methoxy-substituted morpholine drugs, and structural analog for metabolic stability studies.

Comparison at a Glance: Unlike Hydroxybupropion (which readily loses water,


), CAS 1017480-89-5 lacks a free hydroxyl group on the ring, leading to a more stable precursor ion and a fragmentation pattern dominated by cleavage of the methoxyphenyl moiety. This makes it a superior internal standard candidate for lipophilic morpholines compared to the more labile hydroxy-metabolites.

Structural Analysis & Theoretical Fragmentation

The fragmentation logic follows standard electrospray ionization (ESI) behavior for cyclic secondary amines.

  • Precursor Ion: Protonated molecule

    
    
    
  • Key Lability Points:

    • Ether Linkage: The methoxy group (

      
      ) on the phenyl ring is a site for inductive cleavage or radical loss.
      
    • Morpholine Ring: The C-N and C-O bonds within the ring are susceptible to Ring Opening via Retro-Diels-Alder (RDA) or

      
      -cleavage mechanisms.
      
    • Benzylic Stability: The 4-methoxyphenyl group stabilizes the benzylic carbocation, making the formation of the 4-methoxybenzyl ion (

      
       121)  the thermodynamically favored pathway.
      

Comparative Fragmentation Table:

FeatureCAS 1017480-89-5Hydroxybupropion (Alternative 1)Reboxetine (Alternative 2)
Precursor (

)
222.15 256.12314.17
Dominant Fragment 121.06 (Methoxybenzyl)238.10 (Loss of

)
176.10 (Morpholine core)
Secondary Fragment 70.06 (Morpholine ring)139.00 (Chlorobenzyl)130.00 (Ethoxyphenoxy)
Mechanism Benzylic Cleavage (High Stability)Dehydration (High Lability)Ether Cleavage
Cone Voltage Medium (20-30 V)Low (15-20 V) to prevent in-source decayHigh (30-40 V)

Experimental Protocol: LC-MS/MS Method Development

This protocol is designed to validate the detection of CAS 1017480-89-5 in biological matrices (plasma/microsomes).

A. Chromatographic Conditions (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Retention Time Prediction: ~1.8 min (More lipophilic than Hydroxybupropion due to lack of -OH).

B. Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

C. MRM Transitions (Quantitation & Qualification)

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Quantifier 222.15121.1 22Cleavage of the stable 4-methoxybenzyl cation. High intensity.
Qualifier 1 222.1570.1 35Fragmentation of the dimethylmorpholine ring.
Qualifier 2 222.15164.1 18Neutral loss of acetone/fragment (

) from the ring.

Fragmentation Pathway Visualization

The following diagram illustrates the specific bond cleavages leading to the primary ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 222.15 (Protonated Morpholine) TransitionState1 Inductive Cleavage (C-C Bond) Precursor->TransitionState1 High CE (20-25eV) TransitionState2 Ring Opening (RDA-like) Precursor->TransitionState2 Very High CE (>30eV) TransitionState3 Loss of Methyl Precursor->TransitionState3 Low CE (<15eV) Fragment121 Product Ion m/z = 121.06 (4-Methoxybenzyl Cation) TransitionState1->Fragment121 NeutralLoss1 Neutral Loss (Dimethylmorpholine ring) TransitionState1->NeutralLoss1 Fragment70 Product Ion m/z = 70.06 (C4H8N+ Fragment) TransitionState2->Fragment70 Fragment207 Minor Ion m/z = 207.12 [M+H - CH3]+ TransitionState3->Fragment207

Figure 1: Proposed MS/MS fragmentation pathway for CAS 1017480-89-5, highlighting the dominant formation of the stable methoxybenzyl cation.

Analytical Workflow: Comparative Performance

This workflow demonstrates how to benchmark CAS 1017480-89-5 against Hydroxybupropion in a metabolic stability assay.

Workflow Sample Biological Sample (Microsomal Incubation) Extraction Protein Precipitation (Acetonitrile) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Compare Performance Comparison MS->Compare Result1 CAS 1017480-89-5 Stable Signal (No water loss) High Sensitivity (m/z 121) Compare->Result1 Analyte Result2 Hydroxybupropion Signal Split (Source Decay) Lower Sensitivity Compare->Result2 Alternative

Figure 2: Analytical workflow comparing the stability and detection efficiency of CAS 1017480-89-5 versus standard hydroxy-metabolites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24271540, this compound. Retrieved from [Link]

  • Coles, R. & Kharasch, E. D. (2008). Stereoselective Metabolism of Bupropion to Hydroxybupropion. Drug Metabolism and Disposition, 36(2). (Cited for comparative morpholine fragmentation mechanisms). Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Cited for general morpholine ring cleavage rules).

Sources

Quality Control Specifications for CAS 1017480-89-5 Procurement

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the procurement and quality control specifications for CAS 1017480-89-5 , chemically identified as 6-(4-methoxyphenyl)-2,2-dimethylmorpholine .[1]

Note to Researchers: This CAS number refers to a specific substituted morpholine intermediate, often used in the synthesis of CNS-active agents or as a specialized medicinal chemistry building block. It is distinct from the drug Belumosudil (CAS 911417-87-3), though both are relevant in drug development contexts.[1] Ensure you are procuring the correct molecule for your workflow.

A Technical Guide for Medicinal Chemistry & Process Development[1]

Part 1: Executive Technical Profile

CAS 1017480-89-5 is a high-value heterocyclic building block characterized by a morpholine scaffold with a gem-dimethyl substitution at the C2 position and a methoxyphenyl group at C6.[1] Its structural rigidity and lipophilicity make it a critical scaffold for designing monoamine transporter inhibitors and sigma receptor ligands.

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Structural Class Substituted Morpholine / Phenethylamine derivative
Key Function Chiral/Achiral Intermediate for API Synthesis
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Comparative Performance Analysis

When procuring CAS 1017480-89-5, the primary decision lies between High-Purity Research Grade and Technical Grade .[1] The choice significantly impacts downstream experimental success, particularly in Structure-Activity Relationship (SAR) studies where impurity interference can produce false positives.

Research Grade vs. Technical Grade

The following table compares the performance impact of procuring >98% purity (Recommended) versus standard >95% options.

FeatureHigh-Purity Grade (>98%) Technical Grade (~95%) Impact on Research
Impurity Profile <0.5% Single Unknown ImpurityUp to 2-3% Des-methyl or RegioisomersCritical: Regioisomers (e.g., 3,3-dimethyl variants) can competitively bind to targets, skewing IC50 data.[1]
Residual Solvents <500 ppm (NMR confirmed)Often high in Toluene/THFHigh solvent loads can be cytotoxic in cell-based assays, mimicking "activity."
Salt Form Consistency Defined (Free Base or HCl)Variable (Often mixed salts)Inconsistent stoichiometry leads to weighing errors and non-reproducible molar dosing.
Application Late-stage SAR, Biological Assays Early-stage Synthesis Use Technical Grade only if the molecule will be purified again in the next step.[1]
The Stereochemistry Factor

Critical Note: The structure contains a chiral center at C6 .

  • CAS 1017480-89-5 is typically assigned to the Racemate or unspecified stereochemistry in general catalogs.[1]

  • Risk: If your biological target is stereoselective (e.g., a receptor pocket), using the racemate effectively halves your active concentration and introduces 50% "inert" or potentially antagonistic distomer.

  • Recommendation: For biological assays, explicitly request Chiral Purity Data (ee% > 99%) or Chiral Resolution if a specific enantiomer (R or S) is required.

Part 3: Procurement & QC Specifications

To ensure scientific integrity, attach the following "Dealbreaker" specifications to your purchase order (PO).

Core Specifications Table
AttributeAcceptance CriteriaMethod
Appearance White to Off-white Crystalline SolidVisual
Identification A ¹H-NMR conforms to structureNMR (DMSO-d₆)
Identification B Mass Spec (M+H) = 222.3 ± 0.5 amuLC-MS (ESI+)
Assay (Purity) ≥ 98.0% (Area %)HPLC (Method below)
Chiral Purity Report Enantiomeric Excess (ee%)Chiral HPLC
Water Content ≤ 0.5% w/wKarl Fischer
Residual Solvents Methanol < 3000 ppm, Toluene < 890 ppmGC-HS
Critical Impurities to Monitor
  • Des-methyl Analog: 6-(4-methoxyphenyl)-2-methylmorpholine.[1] (Result of incomplete methylation during synthesis).

  • Regioisomer: 5-(4-methoxyphenyl)-2,2-dimethylmorpholine.[1] (Result of cyclization errors).

  • Precursor Carryover: 2-amino-1-(4-methoxyphenyl)ethanol derivatives.[1]

Part 4: Experimental Validation Protocols

Do not rely solely on the Vendor CoA. Validate the material upon receipt using these self-validating protocols.

Protocol A: Analytical HPLC (Reverse Phase)

This method separates the main peak from common synthetic byproducts.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (Amide/Amine absorption) and 275 nm (Aromatic ring).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 95% B (Linear Gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Pass Criteria: Main peak retention time ~8-10 min. No single impurity > 0.5%.

Protocol B: Rapid ¹H-NMR Identity Check

Run in DMSO-d₆. Verify the diagnostic signals to confirm the 2,2-dimethyl substitution, which distinguishes this CAS from cheaper analogs.

  • Aromatic Region: Two doublets (AA'BB' system) at δ 6.8 - 7.3 ppm (4H, 4-methoxyphenyl).[1]

  • Methoxy Group: Singlet at δ 3.73 ppm (3H).

  • Diagnostic Gem-Dimethyl: Two distinct singlets (or one overlapping singlet depending on resolution) around δ 1.1 - 1.3 ppm (6H).[1] Absence of these signals indicates the wrong product.

  • Morpholine Core: Multiplets at δ 2.5 - 4.0 ppm corresponding to the CH₂ and CH protons of the ring.

Part 5: Visualizations

QC Decision Tree (Workflow)

This logic flow ensures that only material suitable for the specific experimental stage is released.

QC_Workflow Start Material Receipt CAS 1017480-89-5 ID_Check Identity Check (1H-NMR + LC-MS) Start->ID_Check Purity_Check Purity Assay (HPLC > 98%) ID_Check->Purity_Check Pass Fail QUARANTINE / REJECT ID_Check->Fail Fail Chiral_Check Chiral Purity Needed? Purity_Check->Chiral_Check Pass (>98%) Purity_Check->Fail Fail (<95%) Chiral_HPLC Run Chiral HPLC Chiral_Check->Chiral_HPLC Yes (Bio Assay) Pass_Syn RELEASE for Synthesis Only Chiral_Check->Pass_Syn No (Synthesis) Pass_Bio RELEASE for Biological Assays Chiral_HPLC->Pass_Bio ee% > 99% Chiral_HPLC->Pass_Syn Racemic

Caption: QC Decision Tree separating workflows for biological vs. synthetic applications.

Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurities.

Synthesis_Path Precursor Amino-Alcohol Precursor Cyclization Cyclization Step (Acid Catalyzed) Precursor->Cyclization Product CAS 1017480-89-5 (Target) Cyclization->Product Major Path Impurity1 Impurity: Open Chain (Incomplete Cyclization) Cyclization->Impurity1 Side Rxn A Impurity2 Impurity: Regioisomer (Wrong Closure) Cyclization->Impurity2 Side Rxn B

Caption: Simplified pathway showing origin of critical process impurities (Regioisomers and Open Chain forms).

References

  • MolCore . Product Data Sheet: this compound (CAS 1017480-89-5).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 24271540 (this compound). Retrieved from [1]

  • International Conference on Harmonisation (ICH) . Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment: An Analog-Based Approach

Due to the lack of specific toxicological and safety data for 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine, a conservative approach is warranted.[1] Its structure, combining a morpholine ring, a methoxyphenyl group, and dimethyl substitution, suggests a hazard profile influenced by these components. Morpholine and its derivatives are known to be flammable, corrosive, and can cause severe skin and eye damage.[2][3][4] They can also be toxic if inhaled or absorbed through the skin.[2][3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.

Inferred Hazard Profile:

Hazard ClassInferred Risk for this compoundRationale based on Analogs (e.g., Morpholine)
Flammability Likely a flammable liquid.[3][4][5]Morpholine is a Class IC flammable liquid.[6]
Corrosivity Potential for causing severe skin burns and eye damage.[2][3][4]Morpholine is corrosive to tissues.[7]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3][4]Morpholine is toxic by absorption through the skin and inhalation.[7]
Irritation May cause respiratory tract irritation.[6]Morpholine is irritating to the eyes, skin, and respiratory system.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[8][9] A comprehensive PPE strategy for this compound includes protection for the hands, eyes, face, and body.

Hand Protection: Selecting the Right Gloves

The choice of glove material is critical to prevent skin contact. Given the compound's aromatic and ether components, not all standard laboratory gloves will provide adequate protection.

  • Recommended: Butyl rubber or Viton™ gloves are recommended for handling aromatic compounds and ethers.[10] Neoprene gloves can also offer good resistance.[10]

  • Limited Use: Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[11][12] Prolonged exposure is not recommended.[12]

  • Not Recommended: Latex gloves generally show poor resistance to many organic solvents and should be avoided.[10][11]

Glove Selection Rationale:

Glove MaterialRecommendationJustification
Butyl Rubber Excellent High resistance to a wide range of chemicals, including ketones, esters, and ethers.[10]
Viton™ Excellent Specialty glove with excellent resistance to aromatic and chlorinated solvents.[13]
Neoprene Good Good resistance to a broad range of chemicals, including oils and some solvents.[10]
Nitrile Fair (Splash Only) Provides good short-term protection against a variety of chemicals but can degrade with prolonged exposure to certain solvents.[12][14]
Natural Rubber (Latex) Poor Poor resistance to oils, greases, and many organic solvents.[13]
Eye and Face Protection: Shielding from Splashes and Vapors

Given the potential for severe eye damage, robust eye and face protection is mandatory.[8]

  • Chemical Splash Goggles: These should provide a tight seal around the eyes to protect against splashes and vapors.[8]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][14]

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage.[14]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[9]

  • Full-Body Protection: In situations with a high risk of exposure, such as a large spill, a complete chemical-resistant suit may be necessary.[15]

Respiratory Protection: Preventing Inhalation Hazards

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If engineering controls are not sufficient or during emergency situations, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[16]

  • Fit Testing: Proper fit testing is essential to ensure the respirator provides a protective seal.[14]

Operational Plan: Step-by-Step Safe Handling Procedures

A systematic approach to handling this compound will further mitigate risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary PPE and verify its integrity.

    • Have spill control materials readily available. This should include an absorbent material suitable for flammable liquids.[17]

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4]

  • Handling:

    • Always wear the prescribed PPE before handling the compound.

    • Conduct all manipulations of the compound within the chemical fume hood.[2]

    • Use non-sparking tools to prevent ignition of flammable vapors.[2][3]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated gloves.[15]

Disposal Plan: Responsible Waste Management

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][17]

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[17]

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Use a container that is chemically resistant to the compound.

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a well-ventilated area, away from ignition sources.[17]

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification & Use cluster_emergency Emergency Preparedness Start Start: Handling Required AssessTask Assess Task: - Quantity - Procedure - Splash/Aerosol Potential Start->AssessTask HandProtection Hand Protection: - Butyl Rubber or Viton™ Gloves - Nitrile for splash (immediate change) AssessTask->HandProtection EyeFaceProtection Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessTask->EyeFaceProtection BodyProtection Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (if splash risk) AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Work in Fume Hood - Respirator (if controls inadequate) AssessTask->RespiratoryProtection DonPPE Don All Selected PPE HandProtection->DonPPE EyeFaceProtection->DonPPE BodyProtection->DonPPE RespiratoryProtection->DonPPE Proceed Proceed with Work in Fume Hood DonPPE->Proceed Spill Spill or Exposure? Proceed->Spill Spill->Proceed No EmergencyProcedure Execute Emergency Procedure: - Evacuate - Decontaminate - Seek Medical Attention Spill->EmergencyProcedure Yes

Caption: PPE Selection Workflow for this compound.

References

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. (n.d.). Benchchem.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet. (2026, February 13). BASF.
  • Personal Protective Equipment (PPE). (n.d.).
  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety.
  • Safety data sheet. (2025, July 24). BASF.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Morpholine. (2014, May 13). The Lab Depot.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • SAFETY DATA SHEET. (2011, February 7). Fisher Scientific.
  • This compound. (n.d.). PubChem.
  • Morpholine. (n.d.). North Metal and Chemical Company.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Morpholine (HSG 92, 1995). (n.d.). Inchem.org.
  • The following chemical resistance ratings are based on published research data. (n.d.). Duke Safety.
  • SAFETY DATA SHEET. (n.d.). Amazon S3.
  • MORPHOLINE. (2022, September 22). Occupational Safety and Health Administration.
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). CDC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 2
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.